8(R)-Hydroxyeicosatetraenoic acid is a bioactive lipid belonging to the class of monohydroxyeicosatetraenoic acids (HETEs). It is a metabolite of arachidonic acid, a polyunsaturated omega-6 fatty acid. 8(R)-HETE is produced through the action of lipoxygenases, a family of enzymes that catalyze the oxygenation of polyunsaturated fatty acids. [, , ]
One approach to the synthesis of 8(R)-HETE involves the use of Euphausia pacifica (krill) as a source. A novel method has been developed to extract and purify significant quantities of 8(R)-HETE from krill oil, alongside other related compounds like 8(R)-Hydroxyeicosapentaenoic acid (8(R)-HEPE) and 10(R)-Hydroxydocosahexaenoic acid (10(R)-HDHA). []
Another method employs a short and efficient catalytic enantioselective synthesis pathway, producing both 8(R)-HETE and its enantiomer, 8(S)-HETE, from common intermediary compounds. []
While specific molecular structure analysis details are limited within the provided papers, 8(R)-HETE is structurally similar to other HETEs, with variations arising from the position and stereochemistry of the hydroxyl group. It possesses a 20-carbon chain structure with four cis double bonds and a single hydroxyl group attached to the eighth carbon in the R configuration. [, ]
The generation of 8(R)-HETE involves lipoxygenase-mediated oxidation of arachidonic acid. In a study involving mouse skin treated with phorbol ester, it was found that 8(R)-HETE production begins with a lag phase after treatment and reaches a maximum after 24-48 hours. This metabolite is not produced by primary basal keratinocytes or epidermal cell lines treated with phorbol ester, suggesting that it may originate from other cell types in the epidermis1.
In the context of cell differentiation in cyanobacteria, the HetR protein, which is not directly related to 8(R)-HETE but shares a similar nomenclature, has been identified as an unusual serine-type protease. This finding provides insight into the regulation of heterocyst differentiation, although it is not directly associated with the action of 8(R)-HETE2.
In cardiovascular research, 20-HETE, a related HETE compound, has been shown to increase NADPH oxidase-derived reactive oxygen species (ROS) production and stimulate L-type Ca2+ channels in cardiomyocytes through a protein kinase C (PKC)-dependent mechanism. This suggests that HETE compounds can have significant effects on cardiac function and may be targets for the treatment of ischemic diseases3. Another study demonstrated that 20-HETE induces contraction in small coronary arteries through the activation of Rho-kinase, which is crucial for the development of myogenic tone and hypertension5.
8(R)-HETE has been implicated in the development of cellular hypertrophy in human ventricular cardiomyocytes. It induces hypertrophy markers and increases cell surface area through mechanisms involving MAPK and NF-κB signaling pathways. This suggests a role for 8(R)-HETE in the development of cardiovascular diseases6.
In dermatological research, 8S-HETE, an isomer of 8(R)-HETE, has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα) and induce differentiation in murine keratinocytes. Transgenic mice with targeted expression of 8S-lipoxygenase exhibited highly differentiated skin, tongue, and stomach, indicating the importance of 8S-HETE in keratinocyte differentiation7.
The structural modification of 8(R)-HETE has led to the identification of analogs that act as activators of PPAR nuclear receptors. These analogs have shown promise as dual agonists with high PPARα activity, which could be beneficial in the development of new therapeutic agents8.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: